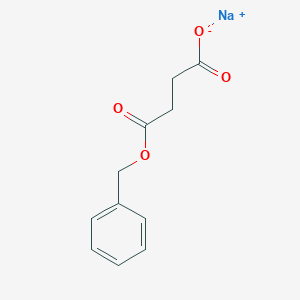
Sodium monobenzyl succinate
Descripción general
Descripción
Sodium monobenzyl succinate appears to be a derivative of succinate, a key intermediate in the citric acid cycle, and monobenzone, a hydroquinone derivative1. Monobenzone is used medically for depigmentation and exerts its effects by increasing the excretion of melanin from melanocytes1. However, specific information about sodium monobenzyl succinate is limited and not readily available in the literature.
Synthesis Analysis
The synthesis of succinate derivatives has been a topic of interest in the field of metabolic engineering2. Succinate is a promising chemical with wide applications and can be produced biologically2. However, the specific synthesis process for sodium monobenzyl succinate is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of sodium monobenzyl succinate is not directly available. However, the structures of its potential components, monobenzone and succinate, are known13. Monobenzone has a chemical formula of C13H12O21, and succinate (or succinic acid) has a chemical formula of C4H6O43. The exact structure of sodium monobenzyl succinate would likely be a combination of these two structures, but this is speculative without specific literature or experimental data.Chemical Reactions Analysis
The chemical reactions involving sodium monobenzyl succinate are not explicitly mentioned in the available literature. However, succinate is known to be involved in various metabolic processes, including the citric acid cycle3. Monobenzone, on the other hand, is known to inhibit melanin production1. The specific chemical reactions involving sodium monobenzyl succinate would likely depend on its exact molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of sodium monobenzyl succinate are not directly available in the literature. However, monobenzone is described as a white, almost tasteless crystalline powder, soluble in alcohol and practically insoluble in water1. Succinate, on the other hand, has various known properties, including its role as a dicarboxylic acid with the chemical formula (CH2)2(CO2H)23.Safety And Hazards
The safety and hazards associated with sodium monobenzyl succinate are not directly available in the literature. However, succinate buffers have been studied for their potential risks and mitigation strategies in biologics products4. Monobenzone is used medically for depigmentation, but its use is associated with certain risks, including skin irritation and potential destruction of melanocytes1.
Direcciones Futuras
The future directions for research on sodium monobenzyl succinate are not directly mentioned in the available literature. However, succinate has been recognized for its potential as a biomarker in chronic metabolic diseases, and the succinate–succinate receptor 1 (SUCNR1) axis has been proposed as a target for managing complications associated with diabetes5. This suggests that succinate derivatives, potentially including sodium monobenzyl succinate, could have interesting future applications in the field of metabolic disease research.
Please note that the information provided is based on the available literature and may not fully cover all aspects of sodium monobenzyl succinate due to the limited information available.
Propiedades
IUPAC Name |
sodium;4-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4.Na/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKLAAUOIITPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347625 | |
| Record name | Sodium monobenzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium monobenzyl succinate | |
CAS RN |
140-21-6 | |
| Record name | Sodium monobenzyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium monobenzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium benzyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MONOBENZYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP2479U9GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)




